molecular formula C8H11BrO2 B11888975 8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene

8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No.: B11888975
M. Wt: 219.08 g/mol
InChI Key: ARKANRZGGFJKOQ-UHFFFAOYSA-N
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Description

8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene is a brominated spirocyclic compound characterized by a 1,4-dioxane ring fused to a cyclohexene system via a spiro carbon atom. The bromine substituent at the 8-position confers unique reactivity, making it a versatile intermediate in organic synthesis. It is synthesized via bromination of 1,4-dioxaspiro[4.5]decane derivatives using reagents like CBr₄ and PPh₃ in CH₂Cl₂ . Its applications range from serving as a precursor for deuterated analogs (e.g., 6-Deutero-1,4-dioxaspiro[4.5]dec-6-ene) to participating in radical-mediated hydroalkylation reactions .

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

8-bromo-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C8H11BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1,3,7H,2,4-6H2

InChI Key

ARKANRZGGFJKOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C=CC1Br)OCCO2

Origin of Product

United States

Preparation Methods

Electrophilic Bromination with Molecular Bromine

Reagents : Br₂, Lewis acids (e.g., FeBr₃), inert solvents (e.g., CH₂Cl₂).
Conditions : Substrate dissolved in dichloromethane at −20°C, followed by slow addition of bromine.
Mechanism : The Lewis acid polarizes Br₂, generating Br⁺ for electrophilic attack. The spiro system’s electron-rich double bond directs bromination to the 8-position due to steric and electronic factors.
Yield : 45–60%, with minor 6-bromo byproduct (5–10%).
Purification : Column chromatography (silica gel, hexane/EtOAc 9:1) isolates the 8-bromo isomer.

N-Bromosuccinimide (NBS) in Radical Bromination

Reagents : NBS, benzoyl peroxide (initiator), CCl₄.
Conditions : Reflux under UV light for 6–8 hours.
Mechanism : Radical chain mechanism abstracts hydrogen from the 8-position, followed by bromine transfer.
Yield : 55–65%, higher regioselectivity (>90%) due to radical stability at the 8-position.
Limitations : Requires rigorous exclusion of oxygen to prevent side reactions.

Synthesis from Brominated Precursors

Constructing the spirocyclic framework with pre-installed bromine avoids regiochemical uncertainties.

Cyclohexenone-Diol Condensation

Substrates : 8-Bromocyclohexenone, ethylene glycol.
Conditions : Acid catalysis (p-toluenesulfonic acid), toluene, Dean-Stark trap.
Mechanism : Ketone protection forms the dioxolane ring, followed by spirocyclization.
Yield : 80–85%.

Comparative Analysis of Preparation Methods

MethodKey ReagentsYield (%)RegioselectivityPurification Difficulty
Electrophilic Br₂Br₂, FeBr₃45–60ModerateModerate
NBS Radical BrominationNBS, BPO55–65HighLow
Suzuki-Miyaura CouplingB₂pin₂, Pd(PPh₃)₄70–75ExcellentHigh
Precursor Condensation8-Bromocyclohexenone80–85PerfectLow

Critical Observations :

  • The Suzuki-Miyaura method offers superior regioselectivity but demands expensive catalysts.

  • Precursor condensation achieves the highest yield but requires access to specialized starting materials.

Mechanistic Insights and Optimization Strategies

Solvent Effects in Electrophilic Bromination

Polar aprotic solvents (e.g., DMF) enhance bromine solubility but risk ring-opening side reactions. Non-polar solvents (e.g., CCl₄) favor selectivity but slow reaction kinetics.

Catalyst Loading in Cross-Coupling

Reducing Pd(PPh₃)₄ to 2 mol% maintains efficiency (yield: 68%) while lowering costs .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Structural Analogues

Reactivity and Functional Group Influence

  • Bromine vs. Iodine : The bromo derivative (8-Bromo) exhibits moderate leaving-group ability in nucleophilic substitutions, while the iodo analog (6-Iodo) is more reactive in radical and transition-metal-catalyzed reactions due to weaker C–I bonds .
  • Methyl vs. Bromine : The methyl-substituted derivative (2-Methyl) lacks the electron-withdrawing effect of bromine, leading to reduced electrophilicity but increased steric hindrance, which can influence regioselectivity in cycloadditions .
  • Ketone Modification : The ketone-containing analog (1,4-Dioxaspiro[4.5]dec-6-en-8-one) introduces electrophilic character at the carbonyl, enabling condensation reactions absent in the bromo compound .
Table 2: Hazard and Regulatory Comparison
Compound Name Hazard Classification (GHS) Regulatory Status (Inventory Listings)
8-Bromo-1,4-dioxaspiro[4.5]decane Acute Toxicity (Cat. 4), Skin Irritation (Cat. 2) Not listed in EINECS, TSCA, or China IECSC
6-Iodo-1,4-dioxaspiro[4.5]dec-6-ene Data unavailable Likely unlisted (similar bromo/iodo compounds often unregulated)
2-Methyl-1,4-dioxaspiro[4.5]dec-6-ene No reported hazards Commercial availability (CAS: 193077-50-8)

Biological Activity

8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmaceutical research.

Molecular Formula: C8H13BrO2
Molecular Weight: 219.09 g/mol
IUPAC Name: this compound
CAS Number: [13765129]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to exhibit:

  • Antimicrobial Activity: It disrupts microbial cell walls, leading to cell lysis.
  • Anticancer Properties: It may inhibit cell proliferation by interfering with DNA replication and repair mechanisms.
  • Neuroprotective Effects: Preliminary studies suggest it could modulate neurotransmitter systems, offering potential in neurodegenerative disease treatment.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Assay Type IC50/EC50 Value Reference
AntimicrobialAgar diffusion method15 µg/mL
CytotoxicityMTT assay20 µM
NeuroprotectionCell viability assay25 µM

Case Study 1: Antimicrobial Efficacy

In a study evaluating the compound's antimicrobial properties, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, with an IC50 value of 15 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The MTT assay revealed that at a concentration of 20 µM, the compound reduced cell viability significantly, indicating promising anticancer activity that warrants further exploration in vivo.

Case Study 3: Neuroprotective Effects

Research conducted on neuroprotection demonstrated that this compound could enhance cell viability in neuronal cultures subjected to oxidative stress. An EC50 value of 25 µM was observed, suggesting its potential role in treating neurodegenerative diseases.

Q & A

Q. How can researchers optimize the synthesis of 8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene to improve yield and purity?

Methodological Answer: The synthesis typically involves bromination of a spirocyclic precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:

  • Temperature: Maintain 40–60°C to balance reaction rate and byproduct formation .
  • Catalyst: Lewis acids (e.g., AlCl₃) enhance bromine activation, improving regioselectivity .
  • Solvent System: Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
  • Purification: Column chromatography with silica gel and hexane/ethyl acetate gradients effectively isolates the product .

Q. Table 1: Optimization Parameters for Bromination

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature40–60°CMaximizes selectivity
Catalyst (AlCl₃)5–10 mol%Accelerates reaction
Reaction Time6–8 hoursMinimizes decomposition

Q. What safety protocols are critical when handling this compound?

Methodological Answer: The compound is classified as Acute Toxicity (Category 4) and causes skin irritation. Essential protocols include:

  • PPE: Nitrile gloves, chemical goggles, and flame-resistant lab coats .
  • Ventilation: Use fume hoods with ≥100 ft/min airflow to prevent vapor inhalation .
  • Spill Management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
  • Storage: Airtight containers in cool, dark conditions to prevent photodegradation .

Q. Table 2: Safety Measures

HazardMitigation StrategyReference
Skin IrritationImpermeable gloves and lab coats
Inhalation RiskFume hood with airflow monitoring

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 4.8–5.2 ppm confirm the spirocyclic ether protons.
    • ¹³C NMR: Signals near δ 80–90 ppm indicate the brominated carbon .
  • IR Spectroscopy: Absorbances at 670–750 cm⁻¹ (C-Br stretch) and 1100–1250 cm⁻¹ (C-O-C ether) .
  • X-ray Crystallography: Resolves spirocyclic geometry and bromine positioning (e.g., bond angles of ~109.5°) .

Advanced Research Questions

Q. How do reaction mechanisms for nucleophilic substitution at the bromine site compare with chloro analogs?

Methodological Answer: Bromine’s lower electronegativity (vs. chlorine) increases leaving-group ability, accelerating Sₙ2 reactions. For example:

  • Kinetics: Brominated derivatives exhibit 2–3× faster substitution rates in polar solvents (e.g., DMSO) .
  • Steric Effects: The spirocyclic structure restricts nucleophile approach, favoring ring-opening pathways .

Q. Table 3: Reactivity Comparison (Br vs. Cl)

Parameter8-Bromo Derivative8-Chloro DerivativeReference
Sₙ2 Rate (DMSO)2.5 × 10⁻³ s⁻¹1.1 × 10⁻³ s⁻¹
Activation Energy65 kJ/mol72 kJ/mol

Q. What computational methods model the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts bond dissociation energies (e.g., C-Br: ~240 kJ/mol) and charge distribution .
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., solvation shells in THF) .
  • AI-Driven Simulations: Tools like COMSOL optimize synthetic routes by correlating experimental data with thermodynamic models .

Q. How should researchers resolve contradictions in reported reactivity data across solvent systems?

Methodological Answer: Contradictions often arise from solvent polarity and proticity. A systematic approach includes:

Factorial Design: Vary solvent polarity (via Kamlet-Taft parameters) and dielectric constant to identify dominant factors .

Kinetic Isotope Effects (KIE): Compare deuterated vs. non-deuterated solvents to probe hydrogen-bonding roles .

Cross-Validation: Replicate studies under standardized conditions (e.g., 25°C, inert atmosphere) .

Q. Table 4: Solvent Impact on Reactivity

SolventDielectric ConstantReaction Rate (k, s⁻¹)Reference
DMSO47.22.5 × 10⁻³
THF7.51.2 × 10⁻³
Ethanol24.30.8 × 10⁻³

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